![molecular formula C17H24N2O B5151167 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole (TBX) is a chemical compound that belongs to the class of imidazole-based compounds. TBX has been widely studied for its potential applications in the field of scientific research, particularly in the areas of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of imidazole receptors in biological systems. Imidazole receptors are known to play a role in various physiological processes, including neurotransmission, hormone secretion, and immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to modulate these processes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole as a research tool is its high affinity for imidazole receptors, which allows for the selective modulation of these receptors in biological systems. However, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for research on 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole, including the investigation of its role in various disease states, the development of more selective imidazole receptor modulators, and the exploration of its potential as a therapeutic agent in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is a chemical compound that has been widely studied for its potential applications in the field of scientific research. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. While 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has some limitations, including its potential toxicity and the need for careful dosing, it remains a valuable research tool with many potential future directions for investigation.
Méthodes De Synthèse
The synthesis of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole can be achieved through a multi-step process that involves the reaction of 2-tert-butylphenol with 1,4-dibromobutane to form 4-(2-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole in the presence of a base to yield 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole.
Applications De Recherche Scientifique
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been widely studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology. One of the primary applications of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is as a research tool to investigate the role of imidazole-based compounds in biological systems. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a high affinity for imidazole receptors, which are found in various tissues throughout the body.
Propriétés
IUPAC Name |
1-[4-(2-tert-butylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-8-4-5-9-16(15)20-13-7-6-11-19-12-10-18-14-19/h4-5,8-10,12,14H,6-7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKFHBYNCEXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
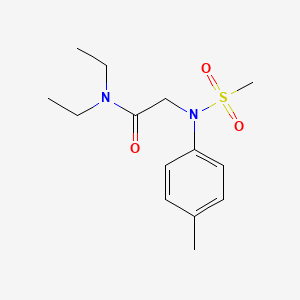
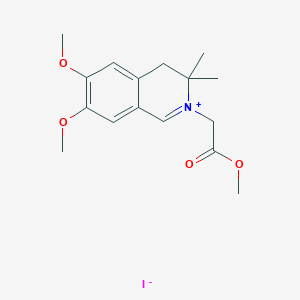
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
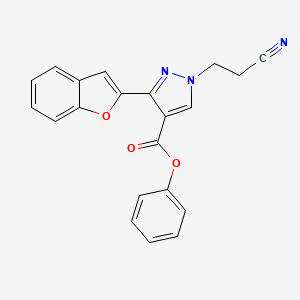
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)
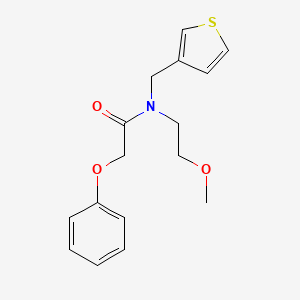

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
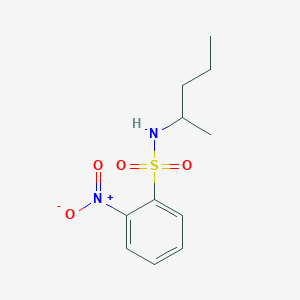
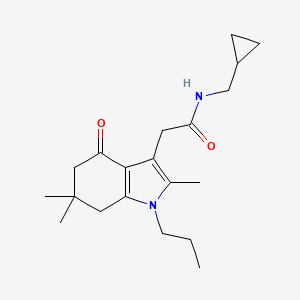
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)